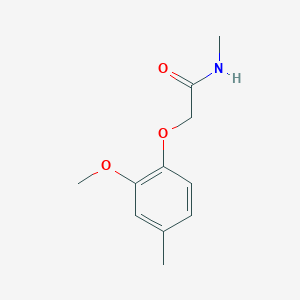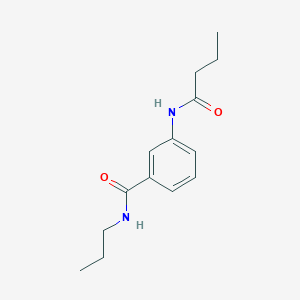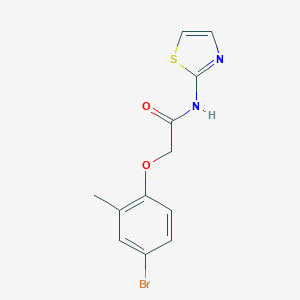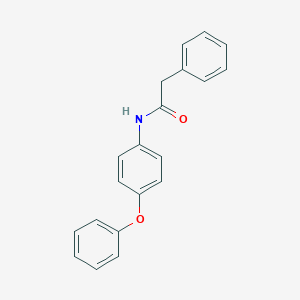
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mécanisme D'action
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also acts as an inhibitor of the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmission. Additionally, 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant, anxiolytic, and antipsychotic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to reduce the activity of the HPA axis, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its selectivity for serotonin receptors, its ability to modulate the activity of multiple neurotransmitters, and its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, including the development of more selective and potent compounds that target specific serotonin receptors, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the long-term effects and potential toxicity of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine.
Méthodes De Synthèse
The synthesis of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 2-methylphenyl hydrazine with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then treated with piperazine to obtain 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which may explain its antidepressant and anxiolytic effects. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
Propriétés
Nom du produit |
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine |
|---|---|
Formule moléculaire |
C17H21N3 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3/c1-15-5-2-3-7-17(15)20-11-9-19(10-12-20)14-16-6-4-8-18-13-16/h2-8,13H,9-12,14H2,1H3 |
Clé InChI |
FJZUSWVZWLFAMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)
![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)

![4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269423.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269424.png)
![2-fluoro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B269425.png)
![2-[(4-Chloro-2-methylphenoxy)methyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B269426.png)
![2-[(3-Ethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B269428.png)


![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)